SPG302 Restores Hippocampal Synaptic Density and Cognitive Function in an Alzheimer's Disease Mouse Model: Comparative Data vs. Untreated Disease Controls
In the 3xTg-AD transgenic mouse model of Alzheimer's disease, daily intraperitoneal administration of SPG302 for 4 weeks significantly restored hippocampal synaptic density, which is severely depleted in the disease state. A dose of 30 mg/kg SPG302 led to a statistically significant increase in mushroom and stubby spine profiles [1]. The underlying molecular changes included a significant increase in the expression of key postsynaptic proteins: PSD95, Drebrin, and AMPA receptor (p-GluA1) compared to vehicle-treated 3xTg-AD mice. Notably, this functional and structural recovery occurred without any alteration in amyloid-beta (Aβ) or tau pathology [2].
| Evidence Dimension | Expression of postsynaptic density protein 95 (PSD95) |
|---|---|
| Target Compound Data | Significant increase vs. vehicle (p < 0.05) |
| Comparator Or Baseline | Vehicle-treated 3xTg-AD mice (baseline reduced PSD95) |
| Quantified Difference | Restoration to levels not significantly different from wild-type controls |
| Conditions | 3xTg-AD mice; 30 mg/kg SPG302 i.p. daily for 4 weeks; hippocampal tissue analysis via western blot [1] |
Why This Matters
This quantifies SPG302's direct, disease-modifying effect on synaptic architecture in a widely used AD model, independent of amyloid/tau pathways, which differentiates it from many failed AD drug candidates.
- [1] Trujillo-Estrada, L., et al. (2021). SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease. Neurotherapeutics, 18(4), 2468–2483. Figure 3. View Source
- [2] Trujillo-Estrada, L., et al. (2021). SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease. Neurotherapeutics, 18(4), 2468–2483. View Source
